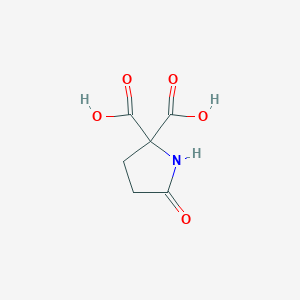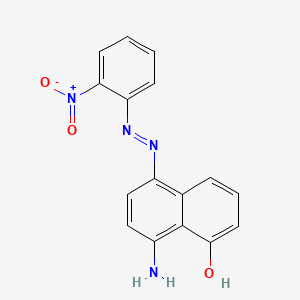
1,3-Benzodioxole,2-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole,2-chloro- is an organic compound that belongs to the class of benzodioxoles It is a derivative of 1,3-benzodioxole, where a chlorine atom is substituted at the second position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole,2-chloro- can be synthesized through several methods. One common approach involves the chlorination of 1,3-benzodioxole. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl₂) in the presence of a catalyst. The reaction is usually carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In industrial settings, the production of 1,3-benzodioxole,2-chloro- often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxole,2-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodioxoles, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
1,3-Benzodioxole,2-chloro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, such as pesticides and herbicides, and in materials science for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-benzodioxole,2-chloro- involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and the molecular targets involved. Molecular docking studies and biochemical assays are often used to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: The parent compound without the chlorine substitution.
1,4-Benzodioxine: A similar compound with a different ring structure.
Safrole: A naturally occurring compound with a methylenedioxy group.
Uniqueness
1,3-Benzodioxole,2-chloro- is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H5ClO2 |
|---|---|
Peso molecular |
156.56 g/mol |
Nombre IUPAC |
2-chloro-1,3-benzodioxole |
InChI |
InChI=1S/C7H5ClO2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4,7H |
Clave InChI |
ASGZUCKWTDGRDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)OC(O2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13787510.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,2-dichloroethenylsulfanyl)acetic acid](/img/structure/B13787514.png)
![[(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-methylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13787518.png)
![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[hydroxy(ditritio)methyl]oxan-2-yl] hydrogen phosphate](/img/structure/B13787529.png)




